Lobeline, (+)-
Overview
Description
Lobeline is a piperidine alkaloid found in various plants, particularly those in the genus Lobelia, such as Indian tobacco (Lobelia inflata), Devil’s tobacco (Lobelia tupa), and great lobelia (Lobelia siphilitica) . In its pure form, lobeline is a white amorphous powder that is freely soluble in water . It has been proposed for a variety of therapeutic uses, including in respiratory disorders, peripheral vascular disorders, insomnia, and smoking cessation .
Preparation Methods
Lobeline can be synthesized through chemical routes. One method involves the isomerization of cis-lobeline to trans-lobeline, where temperature acts as the catalytic factor and pH is the key factor . Industrial production methods include the preparation of lobeline hydrochloride injection, which involves dissolving lobeline hydrochloride in water for injection, adjusting the pH to 2.9-3.2 with hydrochloric acid, and then filtering and encapsulating the solution under aseptic conditions .
Chemical Reactions Analysis
Lobeline undergoes various chemical reactions, including:
Oxidation: Lobeline can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert lobeline into its reduced forms.
Substitution: Lobeline can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
Lobeline has been extensively studied for its potential therapeutic applications. It has shown promise as a therapeutic drug for mental addiction and nervous system disorders, such as depression, Alzheimer’s disease, and Parkinson’s disease . Additionally, lobeline has been investigated for its use in treating drug addictions, including addiction to amphetamines, cocaine, and alcohol . It has also been studied for its potential to protect dopaminergic neurons and alleviate the symptoms of Parkinson’s disease .
Mechanism of Action
Lobeline exerts its effects by inhibiting nicotine-evoked dopamine release and binding to neuronal nicotinic receptor subtypes . It acts as a potent antagonist at both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . Lobeline does not release dopamine from its presynaptic terminal but induces the metabolism of dopamine intraneuronally . Its primary mechanism is the inhibition of dopamine uptake and promotion of dopamine release from storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter .
Comparison with Similar Compounds
Lobeline is often compared to nicotine due to its similar actions on nicotinic cholinergic receptors, although it is less potent . Other similar compounds include:
Lobelane: A minor alkaloid found in the same plants as lobeline, with similar biological effects but different relative affinities to vesicular monoamine transporter and other proteins.
Sedamine: An alkaloid found in plants of the genus Sedum, known to inhibit pea seedlings amine oxidase. Lobeline’s uniqueness lies in its multiple mechanisms of action, including its ability to inhibit dopamine uptake and promote dopamine release, making it a promising candidate for treating various neurological and psychiatric disorders.
Properties
Key on ui mechanism of action |
Lobeline inhibits nicotine-evoked dopamine release and [3H]nicotine binding, thus acting as a potent antagonist at both alpha3beta2(*) and alpha4beta2(*) neuronal nicotinic receptor subtypes. However, lobeline does not release dopamine from its presynaptic terminal, but appears to induce the metabolism of dopamine intraneuronally. Reevaluation of the mechanism by which lobeline alters dopamine function reveals that its primary mechanism is inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2). Thus, lobeline appears to perturb the fundamental mechanisms of dopamine storage and release. Based on its neurochemical mechanism, the ability of lobeline to functionally antagonize the neurochemical and behavioral effects of the psychostimulants amphetamine and methamphetamine was examined. Lobeline was found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration. |
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CAS No. |
246018-80-4 |
Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone |
InChI |
InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3/t19-,20+,21-/m1/s1 |
InChI Key |
MXYUKLILVYORSK-QHAWAJNXSA-N |
SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O |
Isomeric SMILES |
CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O |
Appearance |
Solid powder |
Key on ui other cas no. |
246018-80-4 90-69-7 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lobeline Lobeline Sulfate Smokeless Sulfate, Lobeline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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